The synthesis of glutaconyl-coenzyme A can be achieved through both enzymatic and chemical methods. The enzymatic pathway involves the transfer of the coenzyme A moiety from acetyl-coenzyme A to glutaconate, catalyzed by glutaconate coenzyme A-transferase. This enzyme facilitates the formation of glutaconyl-coenzyme A by transferring the acyl group to coenzyme A, resulting in the release of free coenzyme A .
In addition to enzymatic synthesis, glutaconyl-coenzyme A can also be chemically synthesized through acylation reactions. For instance, crotonyl-coenzyme A and other related compounds can be synthesized by reacting coenzyme A with corresponding anhydrides in a controlled environment . The synthesis process typically requires specific conditions such as solvent choice (e.g., acetonitrile) and precise stoichiometric ratios to achieve optimal yields.
The molecular structure of glutaconyl-coenzyme A features a complex arrangement that includes a coenzyme A backbone linked to a glutaconate moiety. The presence of multiple functional groups contributes to its biochemical reactivity and interaction with enzymes. The structural data indicate that it possesses both hydrophobic and hydrophilic characteristics due to its lipid nature, making it insoluble in water but soluble in organic solvents .
The three-dimensional structure of enzymes associated with glutaconyl-coenzyme A has been studied using techniques such as X-ray crystallography. For example, the structure of glutaconyl-coenzyme A decarboxylase has been elucidated, revealing critical active sites that facilitate substrate binding and catalysis .
Glutaconyl-coenzyme A participates in several biochemical reactions, most notably its decarboxylation to crotonyl-coenzyme A. This reaction is catalyzed by glutaconyl-coenzyme A decarboxylase, which operates as a sodium-dependent ion pump. The decarboxylation process involves the cleavage of the carbon-carbon bond, leading to the release of carbon dioxide and the formation of crotonyl-coenzyme A .
The mechanism involves several steps:
The mechanism by which glutaconyl-coenzyme A exerts its effects involves its role as a substrate for various enzymes in metabolic pathways. In particular, its decarboxylation to crotonyl-coenzyme A is critical for energy production in certain anaerobic bacteria. This process not only contributes to metabolic energy but also facilitates the fermentation processes that convert substrates into useful products such as acetate and butyrate .
The sodium-dependent nature of the decarboxylation reaction underscores its importance in generating sodium-motive force, which can be harnessed for ATP synthesis or other cellular functions. The precise kinetic parameters for these reactions are influenced by factors such as enzyme concentration, substrate availability, and environmental conditions.
Glutaconyl-coenzyme A exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry (MALDI-TOF) are often employed to characterize glutaconyl-coenzyme A and monitor its synthesis during metabolic studies .
Glutaconyl-coenzyme A has several important applications in scientific research:
2-Deoxy-D-glucose (2-DG, C₆H₁₂O₅, molecular weight 164.16 g/mol) is a glucose analog distinguished by the replacement of the hydroxyl group (-OH) at the C-2 position with a hydrogen atom (-H) (Figure 1A) [1] [2]. This structural modification confers unique biochemical properties while retaining stereochemical similarity to D-glucose and D-mannose—both epimers at C-2 yield identical deoxygenated structures [4]. The molecule adopts a pyranose ring conformation (4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol), with a melting point of 142–144°C [1]. Its hydrophilic nature (logP = -1.525) arises from five hydrogen bond acceptors and four hydrogen bond donors, adhering to Lipinski’s rule of five for drug-likeness [4].
Synthetic pathways for 2-DG involve:
Table 1: Synthetic Methods for 2-DG
Method | Starting Material | Key Reagent/Catalyst | Yield (%) |
---|---|---|---|
El Khadem | D-Mannose | HF/Pyridine | ~60 |
Horton Reduction | 1,6-Anhydro glucose | Bu₃SnH/AIBN | ~75 |
Enzymatic | Glucose-1-phosphate | Cell-free extracts | 20–40 |
2-DG enters cells via glucose transporters (primarily GLUT1 and GLUT4) through facilitated diffusion [2] [9]. Intracellularly, hexokinase phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This metabolite cannot undergo isomerization to fructose-6-phosphate by phosphoglucose isomerase (PGI) due to the missing C-2 hydroxyl group (Figure 1B) [1] [6]. Consequently, 2-DG-6-P accumulates, inhibiting glycolysis at two critical points:
The metabolic sequelae include:
Table 2: Metabolic Effects of 2-DG in Glycolysis-Dependent Cells
Parameter | Change | Timeframe | Consequence |
---|---|---|---|
ATP levels | ↓ 50–70% | 2–4 hours | Growth arrest, necrosis |
AMPK phosphorylation | ↑ 3-fold | 30–60 min | mTOR inhibition |
NADPH/NADP+ ratio | ↓ 40% | 4–8 hours | ROS accumulation, apoptosis |
2-DG’s primary enzyme targets are hexokinase (HK) and PGI, both critical for early glycolysis:
Kinetic analyses show dual inhibitory effects: Low 2-DG concentrations (0.1–1 mM) primarily affect HK, while higher doses (>5 mM) saturate PGI [2]. This hierarchical inhibition explains 2-DG’s efficacy in hypoxic tumors, where glycolysis is the dominant ATP source [9].
Table 3: Enzyme Kinetics of 2-DG and Metabolites
Enzyme | Substrate | Km (mM) | Ki (mM) | Inhibition Mechanism |
---|---|---|---|---|
Hexokinase II | D-Glucose | 0.1 | – | Competitive |
Hexokinase II | 2-DG | 0.15 | – | Competitive |
Hexokinase II | 2-DG-6-P | – | 0.05 | Allosteric feedback |
Phosphoglucose isomerase | Glucose-6-P | 0.8 | – | Competitive |
Phosphoglucose isomerase | 2-DG-6-P | – | 0.8 | Competitive |
Beyond glycolysis, 2-DG disrupts protein glycosylation via mannose mimicry. As D-mannose and 2-DG share identical C-2–C-6 configurations, 2-DG competes with mannose for:
Misfolded glycoproteins accumulate in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR):
Prolonged UPR activation switches from pro-survival to pro-apoptotic signaling via CHOP induction, caspase activation, and PARP cleavage (Figure 2) [4] [6]. This mechanism is critical in cancer cells, which rely heavily on glycosylation for growth factor signaling and metastasis.
2-DG cellular uptake is mediated primarily by facilitative glucose transporters:
Other transporters include SGLT (sodium-dependent uptake in intestines/kidneys) and GLUT3 (neuronal) [9]. Inhibitors like phloretin or WZB117 block 2-DG uptake, confirming transporter dependence [5].
Table 4: Transport Kinetics of 2-DG by GLUT Isoforms
Transporter | Tissue Expression | Km for 2-DG (mM) | Trans-Acceleration | Cancer Relevance |
---|---|---|---|---|
GLUT1 | Ubiquitous | 3–5 | Yes | Overexpressed in 80% of solid tumors |
GLUT4 | Muscle, adipose | 5–7 | No | Ectopic expression in myeloma, leukemia |
GLUT3 | Neuronal | 1–2 | Yes | Brain tumors |
SGLT1/2 | Intestinal/renal | 0.5–1.5 | N/A | Limited |
Compounds Mentioned
Figure 1: (A) Structural comparison of D-glucose, D-mannose, and 2-DG. (B) Metabolic trapping of 2-DG: Phosphorylation by hexokinase (HK) forms 2-DG-6-P, which cannot be metabolized by phosphoglucose isomerase (PGI) or incorporated into glycogen.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7